2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile
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Overview
Description
2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications
Preparation Methods
The synthesis of 2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile typically involves the condensation of benzothiazole derivatives with appropriate nitrile and chloro-ketone precursors. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like triethylamine to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction and high yield of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo-derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzothiazole derivatives.
Scientific Research Applications
2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding, contributing to the development of new pharmaceuticals.
Medicine: Research has shown potential for this compound in the development of anticancer and antimicrobial agents due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile include:
1-(3-Methyl-3H-benzothiazol-2-ylidene)-propan-2-one: This compound shares the benzothiazole core but differs in its substituents, leading to variations in reactivity and applications.
2-(3H-Benzothiazol-2-ylidene)indene-1,3-dione: Another benzothiazole derivative with distinct structural features, used in different chemical and biological contexts.
Properties
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-4-chloro-3-hydroxybut-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS/c12-5-9(15)7(6-13)11-14-8-3-1-2-4-10(8)16-11/h1-4,15H,5H2/b9-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCKQWWUWPHMCR-CLFYSBASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(CCl)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/CCl)\O)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307975-77-5 |
Source
|
Record name | 2-(1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-4-CHLORO-3-OXOBUTANENITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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